4-(chloromethyl)-5-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELOPDBJJBJUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that chloromethyl groups often interact with proteins and nucleic acids in the cell.
Mode of Action
Chloromethyl groups are known to undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation. This suggests that 4-(chloromethyl)-5-methyl-1H-pyrazole may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with chloromethyl groups are known to be involved in various biochemical reactions, including those at the benzylic position.
Pharmacokinetics
Pharmacokinetics can be described as the study of ‘what the body does to the drug’ and includes the rate and extent to which drugs are absorbed into the body and distributed to the body tissues, and the rate and pathways by which drugs are eliminated from the body by metabolism and excretion.
Result of Action
Compounds with chloromethyl groups are known to cause chemical burns to the respiratory tract, skin, and eyes, and may be harmful if inhaled, swallowed, or absorbed through the skin.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, bis-chloromethyl ether (BCME), a compound with a similar chloromethyl group, has been associated with lung cancer, suggesting that inhalation and exposure duration could influence the compound’s action.
Biological Activity
4-(Chloromethyl)-5-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, along with relevant case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the chloromethylation of 5-methyl-1H-pyrazole. Various methods have been employed, including the use of chloromethyl methyl ether or formaldehyde in the presence of a base. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro assays have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 32 | |
| This compound | Staphylococcus aureus | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. In one study, compounds were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that derivatives of pyrazole could reduce inflammation significantly, with some compounds exhibiting effects comparable to established anti-inflammatory drugs.
Antioxidant Activity
Antioxidant properties are another area where pyrazole derivatives show promise. The ability to scavenge free radicals and inhibit lipid peroxidation has been demonstrated in several studies, suggesting potential applications in preventing oxidative stress-related diseases.
Case Study 1: Antimicrobial Screening
In a comprehensive study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and screened for their antimicrobial activity against Mycobacterium tuberculosis and various bacterial strains. The results indicated that certain derivatives exhibited potent activity, leading to further exploration of their mechanisms of action .
Case Study 2: Anti-inflammatory Mechanisms
Selvam et al. investigated the anti-inflammatory mechanisms of several pyrazole derivatives in vivo using carrageenan-induced edema models. Their findings suggested that these compounds could effectively reduce inflammation by inhibiting the expression of pro-inflammatory mediators .
Comparison with Similar Compounds
4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Chloro at position 4, boronate ester at position 5.
- Reactivity : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in 4-(chloromethyl)-5-methyl-1H-pyrazole. This makes it valuable in constructing biaryl systems for pharmaceuticals .
- Applications : Used in synthesizing boron-containing drug candidates, contrasting with the chloromethyl derivative’s role in alkylation or substitution reactions .
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Carbaldehyde at position 4, phenyl at position 1.
- Reactivity : The aldehyde group facilitates condensation reactions (e.g., forming hydrazones or Schiff bases), whereas the chloromethyl group in the target compound is more suited for nucleophilic displacement .
- Applications : Serves as a precursor for antimycobacterial agents, differing from the antimicrobial focus of this compound derivatives .
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole
- Structure : Nitro at position 4, phenyl at position 1.
- This contrasts with this compound derivatives, which are explored for herbicidal properties (e.g., difluoromethoxy-containing analogs in ) .
1-(4-Substitutedalkenylphenyl)-4-(hydrazonoethyl)-5-methyl-1H-pyrazoles
- Structure : Hydrazone-linked imidazoline at position 3.
- Activity : Demonstrated antimicrobial activity against resistant pathogens, similar to derivatives of this compound but with enhanced solubility due to hydrophilic hydrazone groups .
Physicochemical Properties
- Solubility : this compound is typically lipophilic, limiting aqueous solubility. Derivatives like 4-(piperidin-1-yl)benzaldehyde-containing pyrazoles () show improved solubility due to polar substituents .
- Stability : The chloromethyl group is prone to hydrolysis under basic conditions, whereas nitro or boronate groups in analogs () offer greater stability in acidic environments .
Preparation Methods
Reaction Conditions
- Starting material: 4-methyl-1H-pyrazole or closely related methyl-substituted pyrazole.
- Reagents: Formaldehyde (typically as 37% aqueous solution) and hydrochloric acid (concentrated aqueous HCl), often with continuous HCl gas bubbling.
- Temperature: Elevated temperature (~80°C) to facilitate electrophilic substitution.
- Reaction time: Extended heating (e.g., 20 hours) to ensure completion.
- Work-up: Removal of excess acid under reduced pressure, precipitation using solvents saturated with HCl gas (e.g., ethanol or ether), filtration, and drying under vacuum.
Mechanistic Insight
The chloromethylation proceeds via the formation of a chloromethyl cation or related electrophilic species from formaldehyde and HCl. This electrophile selectively attacks the 4-position of the pyrazole ring, which is activated by the adjacent methyl group at position 5, leading to the formation of this compound hydrochloride salt.
Cyclocondensation Routes to 5-Methylpyrazole Derivatives
While direct chloromethylation is a straightforward approach, another synthetic strategy involves constructing the pyrazole ring with the methyl substituent already installed, followed by chloromethylation.
Synthesis of 5-Methylpyrazole Core
- Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds such as 1,3-diketones or β-ketoesters is a classic and efficient method to prepare 5-methyl-substituted pyrazoles.
- For example, condensation of hydrazine with acetylacetone yields 5-methylpyrazole derivatives with high regioselectivity and yield.
Subsequent Chloromethylation
- The 5-methylpyrazole thus obtained can be subjected to chloromethylation under acidic conditions using formaldehyde and hydrochloric acid, as described above.
- This two-step approach allows better control over substitution patterns and may improve yields and purity.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The chloromethylation reaction is sensitive to reaction conditions such as temperature, acid concentration, and formaldehyde addition rate. Controlled slow addition of formaldehyde improves selectivity and yield.
- Use of continuous HCl gas bubbling maintains an acidic environment and promotes the formation of the chloromethyl cation, enhancing reaction efficiency.
- Post-reaction purification involving precipitation from HCl-saturated ethanol or ether helps isolate the hydrochloride salt of the chloromethylated pyrazole in a pure form.
- Alternative solvents and acid media have been explored to improve regioselectivity and reduce side reactions, but concentrated HCl remains the most effective medium for chloromethylation.
- The cyclocondensation approach benefits from the extensive literature on pyrazole synthesis, allowing incorporation of substituents at different positions before final chloromethylation, which can be advantageous for complex derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
